molecular formula C6H11NO5 B8292540 6-(Nitrooxy)hexanoic acid

6-(Nitrooxy)hexanoic acid

Cat. No.: B8292540
M. Wt: 177.16 g/mol
InChI Key: CBSFPBTYVIYRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Nitrooxy)hexanoic acid is a nitric oxide (NO)-donating compound that serves as a key building block in ophthalmic research, particularly in the development of novel therapies for glaucoma and ocular hypertension. Its primary research value lies in its function as a nitric oxide donor moiety. When used to functionalize other pharmaceutical compounds, it creates bifunctional molecules that release nitric oxide upon metabolism. A prominent application is its role in the investigational drug NCX 470, where it is esterified to bimatoprost, a prostaglandin analog . This combination creates a single molecule that simultaneously acts on prostaglandin receptors and donates nitric oxide . Research indicates that nitric oxide contributes to intraocular pressure (IOP) reduction by enhancing the outflow of aqueous humor through the conventional (trabecular meshwork) pathway . The mechanism is primarily mediated by the NO-sGC-cGMP signaling pathway, which leads to the relaxation of trabecular meshwork cells and increased permeability of Schlemm's canal endothelial cells . Therefore, this compound is a valuable reagent for researchers designing and synthesizing new nitric oxide-donating prodrugs aimed at achieving superior IOP-lowering effects for the treatment of glaucoma. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

6-nitrooxyhexanoic acid

InChI

InChI=1S/C6H11NO5/c8-6(9)4-2-1-3-5-12-7(10)11/h1-5H2,(H,8,9)

InChI Key

CBSFPBTYVIYRQZ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCO[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hexanoic Acid Derivatives

Tertiary Amino Substituents
  • 6-(Piperidin-1-yl)hexanoic Acid and 6-(Morpholin-4-yl)hexanoic Acid: Esters of these compounds, such as their decyl esters, exhibit significant differences in enhancing effects (ER values: 5.6 vs. 15.0). The morpholine derivative’s higher activity is attributed to its additional hydrogen-bond acceptor (ethereal oxygen) and increased lipophilicity . Comparison: Unlike the nitrooxy group, which donates NO, these tertiary amino groups enhance membrane permeability and drug delivery efficiency.
Aromatic and Heterocyclic Substituents
  • 6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic Acid (26): Shows anti-inflammatory activity in vivo, inhibiting carrageenan-induced rat paw edema. Docking studies reveal strong binding to CYP1A2 (-9.8 kcal/mol) via π-stacking with Phe125/Phe226 and hydrogen bonding with Ala317 .
  • 6-Oxo-6-(2-thienyl)hexanoic Acid: A thienyl-substituted analog with a molecular weight of 212.27 g/mol. The electron-rich thiophene ring may influence redox properties, contrasting with the nitrooxy group’s NO release mechanism .
Amino and Protected Amino Derivatives
  • 6-Aminohexanoic Acid: A simple amino-substituted variant (MW: 131.17 g/mol) used in peptide synthesis and enzyme inhibition studies. Lacks the NO-donating capability of the nitrooxy group .
  • 6-(Boc-amino)hexanoic Acid: A tert-butoxycarbonyl-protected derivative (MW: 231.29 g/mol) used as a building block in antimicrobial agents. The Boc group enhances stability during synthesis .

Pharmacological and Biochemical Comparisons

Compound Name Key Activity Mechanism/Result Reference
NCX 470 (6-(Nitrooxy)hexanoic acid ester) IOP reduction in glaucoma NO donation enhances vasodilation
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid Anti-inflammatory CYP1A2 binding (-9.8 kcal/mol)
6-(Morpholin-4-yl)hexanoic acid decyl ester Drug delivery enhancement ER = 15.0 (higher than piperidine analog)

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Notes
This compound ~177.12 (estimated) Nitrooxy (-ONO₂) Polar, NO release under hydrolysis
6-Oxo-6-(2-thienyl)hexanoic acid 212.27 Thienyl, ketone Moderate lipophilicity
6-Aminohexanoic acid 131.17 Amino (-NH₂) High water solubility

Preparation Methods

Ring-Opening of ε-Caprolactone to 6-Hydroxyhexanoic Acid

The industrial synthesis of 6-(nitrooxy)hexanoic acid typically begins with ε-caprolactone, a cyclic ester, undergoing base-catalyzed ring-opening. In a process described by WO2024008844A1 and EP4410294A2, ε-caprolactone reacts with potassium hydroxide (KOH) in aqueous ethanol at 60–80°C for 4–6 hours, yielding 6-hydroxyhexanoic acid potassium salt (VI) with >98% conversion. This intermediate is isolated via crystallization and dried under vacuum to minimize hydrolysis.

The potassium salt serves as a stable precursor for subsequent nitration, avoiding side reactions associated with the free acid form. Notably, the choice of alkali metal (K, Na, Li) impacts solubility and reaction efficiency, with potassium providing optimal stability for large-scale operations.

Nitration with Mixed Acid (HNO₃/H₂SO₄)

The nitration of 6-hydroxyhexanoic acid potassium salt employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂). As detailed in US20220274924, the process involves:

  • Acid Preparation : Cooling H₂SO₄ to 0–5°C and slowly adding HNO₃ (4.6 equivalents) to maintain exothermic control.

  • Substrate Addition : Gradually introducing the potassium salt (1 equivalent) to the acid mixture at <10°C to prevent thermal degradation.

  • Reaction Monitoring : Stirring for 2–3 hours at 0–10°C, with ¹H-NMR confirming >99% conversion.

This method achieves an 87.7% isolated yield of this compound with 96.2% HPLC purity. A key byproduct, 6-{[6-(nitrooxy)hexanoyl]oxy}hexanoic acid (VIIb), forms at 0.75% due to esterification side reactions, necessitating purification.

Table 1: Nitration Reaction Conditions and Outcomes

ParameterValueSource
Temperature0–10°C
HNO₃ Equivalents4.6
H₂SO₄ Equivalents3.1
Reaction Time2.2 hours
Yield87.7%
Purity (HPLC)96.2%
Byproduct (VIIb)0.75%

Biotechnological Synthesis via Microbial Oxidation

Oxidation of 1,6-Hexanediol to 6-Hydroxyhexanoic Acid

An alternative route utilizes Gluconobacter oxydans DSM 50049 to oxidize 1,6-hexanediol (1,6-HD) to 6-hydroxyhexanoic acid (6-HHA). As reported in RSC Sustainable Chemistry (2020), the biotransformation occurs in sodium phosphate buffer (pH 7) at 30°C for 40 hours, yielding 95.5% 6-HHA after methanol extraction. The process avoids harsh chemicals and operates under mild conditions, making it environmentally favorable.

Key Advantages :

  • Substrate Concentration : Tolerates up to 84.6 mM 1,6-HD without inhibitory effects.

  • Fed-Batch Mode : Intermittent feeding of 1,6-HD at 24-hour intervals sustains microbial activity, enhancing conversion rates.

Cyclization to ε-Caprolactone and Subsequent Nitration

The biogenic 6-HHA undergoes catalytic cyclization to ε-caprolactone using ion-exchange resins (e.g., DR-2030) in dimethylformamide (DMF) at 140°C. This step achieves 92% conversion to ε-caprolactone, which is then subjected to the same nitration protocol as synthetic-derived material. While this method introduces additional steps, it aligns with green chemistry principles by reducing reliance on petrochemical precursors.

Purification and Impurity Control

Reverse-Phase Chromatography

Crude nitration mixtures contain residual HNO₃, H₂SO₄, and ester byproducts (e.g., VIIb). EP3772511A1 describes purification using reverse-phase chromatography with a formic acid/acetonitrile gradient:

  • Mobile Phase : 0.1% HCOOH in H₂O (A) and acetonitrile (B).

  • Elution Profile : 10% B to 90% B over 30 minutes.

  • Outcome : Reduces VIIb content to <0.05% (HPLC), achieving pharmaceutical-grade purity.

Silica Gel Filtration Chromatography

Post-nitration, normal-phase silica gel chromatography removes high-boiling solvents (e.g., CH₂Cl₂) and polar impurities. WO2024008844A1 reports a two-step process:

  • Gravity Column : Removes 98% of impurities using hexane/ethyl acetate (7:3).

  • Flash Chromatography : Polishes the product to ≤0.20% total impurities, including the problematic 15-(6-chlorohexanoyl) ester of bimatoprost.

Scale-Up Challenges and Industrial Adaptations

Large-Sbatch Nitration

Scaling nitration to 650-gram batches requires precise temperature control and slow reagent addition to mitigate exothermic risks. US20220274924 emphasizes:

  • Cooling Systems : Jacketed reactors maintain 0–10°C during HNO₃ addition.

  • Inert Atmosphere : Nitrogen sparging prevents oxidative decomposition.

Solvent Recovery and Waste Management

Industrial processes prioritize dichloromethane recovery via vacuum distillation (≤40°C) to minimize solvent loss and environmental impact. Neutralization of spent acid with saturated NaCl generates non-hazardous sulfate/nitrate salts, compliant with wastewater regulations.

Comparative Analysis of Synthetic Routes

Table 2: Chemical vs. Biotechnological Methods

ParameterChemical NitrationMicrobial Oxidation
Starting Materialε-Caprolactone1,6-Hexanediol
Reaction ConditionsHarsh (HNO₃/H₂SO₄, 0–10°C)Mild (30°C, pH 7)
Yield87.7%95.5%
Purity Post-Purification99.8%92% (pre-nitration)
Environmental ImpactHigh (toxic waste)Low (aqueous waste)
ScalabilityProven (650 g batches)Limited (lab-scale demonstrated)

Q & A

Q. What are the laboratory-scale synthetic routes for 6-(nitrooxy)hexanoic acid, and how can purity be optimized?

Methodological Answer: A validated synthesis involves a two-step process:

Ring-opening of ε-caprolactone to yield 6-hydroxyhexanoic acid potassium salt.

Nitration using a mixture of HNO₃ and H₂SO₄ in dichloromethane under controlled temperature (0–5°C) to introduce the nitrooxy group .
Purity Optimization:

  • Use anhydrous conditions to minimize side reactions.
  • Purify intermediates via recrystallization (e.g., 6-hydroxyhexanoic acid).
  • Monitor reaction progress with TLC or HPLC to isolate the target compound .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (C₆H₁₁NO₅; MW 177.16) and fragmentation patterns. Compare with databases like NIST Chemistry WebBook .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitrooxy stretch at ~1270–1350 cm⁻¹, carboxylic acid O–H at ~2500–3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve structural features (e.g., methylene adjacent to nitrooxy group at δ ~4.2–4.5 ppm) .

Advanced Research Questions

Q. How does the hydrolytic stability of this compound vary under physiological conditions, and what thermodynamic data support this?

Methodological Answer: Hydrolysis kinetics can be studied using:

  • pH-Variable Buffers (e.g., pH 1–7.4) to simulate gastric and physiological environments.
  • Calorimetry: The enthalpy of hydrolysis (ΔrH°) for analogous lactones is 15.5 ± 0.3 kJ/mol, suggesting moderate stability .
    Key Data:
ParameterValueConditionsReference
ΔrH° (Hydrolysis)15.5 ± 0.3 kJ/molSolid phase, 25°C

Q. How do structural modifications (e.g., esterification) of this compound influence its biological activity as a permeation enhancer?

Methodological Answer:

  • Comparative Studies: Synthesize esters (e.g., 6-(piperidin-1-yl)hexanoate) and assess transdermal flux using Franz diffusion cells.
  • Structure-Activity Relationships (SAR): Morpholine-derived esters show higher enhancement ratios (ER = 15.0) than piperidine analogs (ER = 5.6) due to hydrogen-bond acceptor sites .
    Experimental Design:
  • Use fluorescent analogs (e.g., 6-(7-nitrobenzofurazan-4-ylamino)hexanoic acid) for real-time tracking .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

Methodological Answer: Reported Discrepancies:

  • Yields vary (40–75%) due to nitration step sensitivity to moisture and temperature .
    Resolution Strategies:
  • DoE (Design of Experiments): Optimize HNO₃/H₂SO₄ ratios (e.g., 1:2 v/v) and reaction time (2–4 hrs).
  • Inert Atmosphere: Use nitrogen to prevent oxidative decomposition .

Q. What computational methods are suitable for predicting the reactivity of this compound in protic solvents?

Methodological Answer:

  • DFT Calculations: Model transition states for hydrolysis using Gaussian or ORCA software.
  • Solvent Models: Employ PCM (Polarizable Continuum Model) to simulate aqueous environments.
  • Validate predictions with experimental kinetics (e.g., Arrhenius plots from HPLC data) .

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